5-(1H-Benzimidazol-2-yl)pentan-1-ol

Description

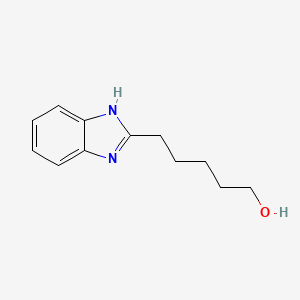

5-(1H-Benzimidazol-2-yl)pentan-1-ol is a benzimidazole derivative featuring a pentanol chain attached to the 2-position of the benzimidazole core. The hydroxyl group at the terminal end of the pentyl chain enhances hydrophilicity, distinguishing it from analogous amines or non-polar derivatives.

Properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKVSOFQHHEPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650756 | |

| Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-70-5 | |

| Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzimidazol-2-yl)pentan-1-ol typically involves the reaction of benzimidazole with a suitable pentanol derivative. One common method involves the alkylation of benzimidazole with 5-bromopentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzimidazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Oxidation: Formation of 5-(1H-Benzimidazol-2-yl)pentan-1-one.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(1H-Benzimidazol-2-yl)pentan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as fluorescence

Mechanism of Action

The mechanism of action of 5-(1H-Benzimidazol-2-yl)pentan-1-ol involves its interaction with various molecular targets. The benzimidazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzimidazole Family

(a) 5-(1H-Benzimidazol-2-yl)pentan-1-amine (JA2)

- Structure : Differs by replacing the terminal hydroxyl group with an amine (-NH₂).

- Reduced hydrogen-bonding capacity compared to the hydroxyl analog. Molecular formula: C₁₂H₁₇N₃ vs. C₁₂H₁₆N₂O for the target compound.

(b) Albendazole

- Structure : [5-(Propylthio)-1H-benzimidazol-2-yl] carbamic acid methyl ester.

- Key Differences :

- A propylthio (-S-C₃H₇) substituent at position 5 and a carbamate group at position 2.

- Therapeutic Function : Anthelmintic (broad-spectrum parasite treatment).

- The target compound lacks the sulfur and carbamate groups, likely reducing anthelmintic activity but possibly improving metabolic stability.

Piperidine-Based Analogs (Compounds 3j–3n)

These compounds share a hydroxydiphenylmethyl-piperidinyl core but differ in aryl substituents (Table 1). While structurally distinct from the benzimidazole-based target, their physical and spectroscopic data provide a benchmark for comparison.

Table 1: Physical and Spectroscopic Properties of Piperidine-Based Analogs

| Compound | R-Substituent | Yield (%) | Melting Point (°C) | IR (cm⁻¹) |

|---|---|---|---|---|

| 3j | 4-Methylphenyl | 71 | 84 | 3340 (O-H), 1595 (C=C) |

| 3k | 4-Ethylphenyl | 80 | 70 | 2933 (C-H), 1595 (C=C) |

| 3l | 4-n-Propylphenyl | 64 | 83 | 2933 (C-H), 1594 (C=C) |

| 3m | 4-iso-Propylphenyl | 68 | 82 | 3337 (O-H), 1597 (C=C) |

| 3n | 4-n-Butylphenyl | 71 | N/A | 2930 (C-H), 1592 (C=C) |

Key Observations :

- Melting Points: Range from 70–84°C, influenced by substituent bulk and symmetry.

- IR Spectroscopy : Hydroxyl stretches (~3300–3340 cm⁻¹) are consistent across analogs. The benzimidazole N-H stretch (~3400 cm⁻¹) would further distinguish the target compound.

Substituent Effects on Physicochemical Properties

- Hydrophilicity : The hydroxyl group in 5-(1H-Benzimidazol-2-yl)pentan-1-ol enhances water solubility compared to alkyl-substituted benzimidazoles (e.g., 1-butylbenzoimidazole ).

- Electron-Withdrawing/Donating Groups: Albendazole’s propylthio group (-S-C₃H₇) is electron-donating, enhancing metabolic stability.

Biological Activity

5-(1H-Benzimidazol-2-yl)pentan-1-ol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole moiety, which is known for its role in drug development due to its ability to modulate various biological processes.

1. Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit anticancer activity. A study demonstrated that related compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, thereby inducing cytotoxic effects in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | Topoisomerase I | Cytotoxicity in cancer cells | |

| 2'-phenyl derivatives | Topoisomerase I | Varying cytotoxicity |

2. Enzyme Inhibition

Molecular docking studies have shown that this compound interacts with specific enzymes, suggesting its potential as an enzyme inhibitor. This interaction may lead to alterations in cellular signaling pathways, which are critical for various physiological processes.

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzimidazole derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their therapeutic potential .

The mechanism through which this compound exerts its biological effects may involve:

Inhibition of Enzymatic Activity : By binding to target enzymes, the compound could disrupt normal enzymatic functions critical for cell survival and proliferation.

Modulation of Signaling Pathways : The interaction with cellular receptors may lead to downstream effects that alter gene expression and cellular behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.